molecular formula C12H16O2 B14690604 (2S)-1-(4-Methoxyphenyl)-2-methylbutan-1-one CAS No. 27763-55-9

(2S)-1-(4-Methoxyphenyl)-2-methylbutan-1-one

Cat. No.: B14690604
CAS No.: 27763-55-9
M. Wt: 192.25 g/mol
InChI Key: VASTZFXIPBJXFK-VIFPVBQESA-N
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Description

(2S)-1-(4-Methoxyphenyl)-2-methylbutan-1-one is an organic compound with a chiral center, making it optically active It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(4-Methoxyphenyl)-2-methylbutan-1-one typically involves the use of starting materials such as 4-methoxybenzaldehyde and 2-methylbutanone. One common synthetic route includes the following steps:

    Aldol Condensation: The reaction between 4-methoxybenzaldehyde and 2-methylbutanone in the presence of a base such as sodium hydroxide to form an intermediate aldol product.

    Dehydration: The intermediate undergoes dehydration to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(4-Methoxyphenyl)-2-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(2S)-1-(4-Methoxyphenyl)-2-methylbutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-1-(4-Methoxyphenyl)-2-methylbutan-1-one involves its interaction with specific molecular targets. The methoxy group and the chiral center play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-hydroxy-2-(4-methoxyphenyl)acetonitrile
  • 3-(4-Methoxyphenyl)-2-propenal
  • 2-Methoxyphenyl isocyanate

Uniqueness

(2S)-1-(4-Methoxyphenyl)-2-methylbutan-1-one is unique due to its specific structural features, such as the presence of a methoxy group and a chiral center

Properties

CAS No.

27763-55-9

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(2S)-1-(4-methoxyphenyl)-2-methylbutan-1-one

InChI

InChI=1S/C12H16O2/c1-4-9(2)12(13)10-5-7-11(14-3)8-6-10/h5-9H,4H2,1-3H3/t9-/m0/s1

InChI Key

VASTZFXIPBJXFK-VIFPVBQESA-N

Isomeric SMILES

CC[C@H](C)C(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CCC(C)C(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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